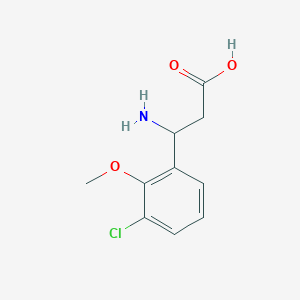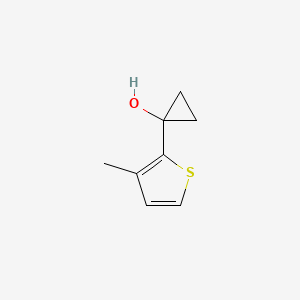
Methyl 3-(azidomethyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(azidomethyl)-4-methoxybenzoate is an organic compound that belongs to the class of azides. Azides are known for their high reactivity, making them valuable intermediates in organic synthesis. This compound features a benzoate ester with an azidomethyl group at the 3-position and a methoxy group at the 4-position. Its unique structure allows it to participate in a variety of chemical reactions, making it useful in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azidomethyl)-4-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Esterification: The 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-methoxybenzoate.
Azidation: The methyl 4-methoxybenzoate is then subjected to a nucleophilic substitution reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azidomethyl group at the 3-position.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(azidomethyl)-4-methoxybenzoate undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) iodide as a catalyst in combination with a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Benzoates: Formed from substitution reactions.
Applications De Recherche Scientifique
Methyl 3-(azidomethyl)-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in the study of biological pathways involving azide groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as cross-linked polymers.
Mécanisme D'action
The mechanism of action of Methyl 3-(azidomethyl)-4-methoxybenzoate is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their stability and biological activity. Additionally, the azide group can be reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Methyl 3-(azidomethyl)benzoate: Lacks the methoxy group at the 4-position.
Methyl 4-methoxybenzoate: Lacks the azidomethyl group at the 3-position.
Methyl 3-(azidomethyl)-benzoate: Similar structure but without the methoxy group.
Uniqueness: Methyl 3-(azidomethyl)-4-methoxybenzoate is unique due to the presence of both the azidomethyl and methoxy groups, which confer distinct reactivity and properties. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11N3O3 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
methyl 3-(azidomethyl)-4-methoxybenzoate |
InChI |
InChI=1S/C10H11N3O3/c1-15-9-4-3-7(10(14)16-2)5-8(9)6-12-13-11/h3-5H,6H2,1-2H3 |
Clé InChI |
YKMPYFDVOPPTCM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)



